5-Acetyl-1-benzylpyrrolidin-2-one 5-Acetyl-1-benzylpyrrolidin-2-one 5-acetyl-1-benzylpyrrolidin-2-one is a member of benzenes.
Brand Name: Vulcanchem
CAS No.: 1784053-91-3
VCID: VC7191938
InChI: InChI=1S/C13H15NO2/c1-10(15)12-7-8-13(16)14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3
SMILES: CC(=O)C1CCC(=O)N1CC2=CC=CC=C2
Molecular Formula: C13H15NO2
Molecular Weight: 217.268

5-Acetyl-1-benzylpyrrolidin-2-one

CAS No.: 1784053-91-3

Cat. No.: VC7191938

Molecular Formula: C13H15NO2

Molecular Weight: 217.268

* For research use only. Not for human or veterinary use.

5-Acetyl-1-benzylpyrrolidin-2-one - 1784053-91-3

Specification

CAS No. 1784053-91-3
Molecular Formula C13H15NO2
Molecular Weight 217.268
IUPAC Name 5-acetyl-1-benzylpyrrolidin-2-one
Standard InChI InChI=1S/C13H15NO2/c1-10(15)12-7-8-13(16)14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3
Standard InChI Key FIFRJJLOOYYYOZ-UHFFFAOYSA-N
SMILES CC(=O)C1CCC(=O)N1CC2=CC=CC=C2

Introduction

Structural Characteristics of 5-Acetyl-1-benzylpyrrolidin-2-one

The compound features a five-membered pyrrolidin-2-one ring substituted at the 1-position with a benzyl group and at the 5-position with an acetyl moiety. The molecular formula (C₁₃H₁₅NO₂) corresponds to a molar mass of 217.26 g/mol . Key structural identifiers include:

  • SMILES: CC(=O)C1CCC(=O)N1CC2=CC=CC=C2

  • InChIKey: FIFRJJLOOYYYOZ-UHFFFAOYSA-N

The benzyl group (C₆H₅CH₂) at N1 introduces aromatic hydrophobicity, while the acetyl group (COCH₃) at C5 contributes to electrophilic reactivity. X-ray crystallography data remain unavailable, but nuclear magnetic resonance (NMR) spectra of analogous 1-benzylpyrrolidin-2-ones suggest distinct shifts for the acetyl proton (δ ~2.1–2.3 ppm) and benzyl aromatic protons (δ ~7.2–7.4 ppm) .

Synthetic Methodologies

Multi-Step Synthesis via Cyclocondensation

A six-stage route derived from nebracetam analogues involves:

  • Cyclocondensation: Itaconic acid and benzylamine react at 130°C to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acid .

  • Esterification: Carbodiimide-mediated coupling with methanol yields methyl esters .

  • Reduction: Sodium borohydride reduces the ketone to a hydroxyl group .

  • Azidation: Hydroxyl substitution with azide groups via Mitsunobu conditions .

  • Staudinger Reaction: Triphenylphosphine converts azides to amines .

For 5-acetyl derivatives, acetylation likely occurs post-reduction (Stage 3) using acetic anhydride or acetyl chloride.

Optimized Four-Step Route

To circumvent toxic azides, an alternative pathway reduces stages by combining cyclocondensation and hydrogenation :

  • Itaconic Acid + Benzylamine: Prolonged heating (10 hr) in toluene yields 1-benzylpyrrolidin-2-one intermediates .

  • Selective Acetylation: Introducing acetyl groups via Friedel-Crafts acylation or nucleophilic substitution.

Physicochemical Properties

Predicted collision cross sections (CCS) for ionized forms, critical for mass spectrometry characterization, include :

Adductm/zCCS (Ų)
[M+H]⁺218.11756149.9
[M+Na]⁺240.09950161.5
[M-H]⁻216.10300152.3

Thermodynamic parameters (e.g., melting point, solubility) remain uncharacterized, but logP estimates (~1.8) suggest moderate lipophilicity, aligning with analogues like aniracetam .

Hypothesized Biological Activity

Neuroprotective Applications

In silico models predict that 5-acetyl derivatives could mitigate oxidative stress in neuronal cells, though in vitro validation is pending .

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